molecular formula C16H21NS B14639483 4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline CAS No. 56714-88-6

4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline

Katalognummer: B14639483
CAS-Nummer: 56714-88-6
Molekulargewicht: 259.4 g/mol
InChI-Schlüssel: HPAYYLFYRXTNJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline is a complex organic compound characterized by its unique tricyclic structure. This compound contains a tricyclo[3.3.1.13,7]decane scaffold, which is a three-dimensional cage-like configuration, and an aniline group attached via a sulfanyl linkage. The compound’s structure includes 42 bonds, 21 non-hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 primary amine (aromatic), and 1 sulfide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tricyclo[33113,7]dec-1-ylsulfanyl)aniline involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction The tricyclo[331These reactions include oxidative dearomatization, tandem intramolecular Diels-Alder reactions, and intramolecular radical cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic amine can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline involves its interaction with molecular targets through its aromatic amine and sulfanyl groups. These functional groups can participate in various biochemical pathways, potentially affecting enzyme activity, receptor binding, and cellular signaling processes. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tricyclo[4.3.1.03,7]decane:

    Bicyclo[2.2.2]octane: A simpler tricyclic structure used in organic synthesis.

    Adamantane: Another tricyclic compound with a different cage-like structure.

Uniqueness

4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline is unique due to its combination of a tricyclic scaffold with an aromatic amine and sulfanyl linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

56714-88-6

Molekularformel

C16H21NS

Molekulargewicht

259.4 g/mol

IUPAC-Name

4-(1-adamantylsulfanyl)aniline

InChI

InChI=1S/C16H21NS/c17-14-1-3-15(4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2

InChI-Schlüssel

HPAYYLFYRXTNJK-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)SC4=CC=C(C=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.